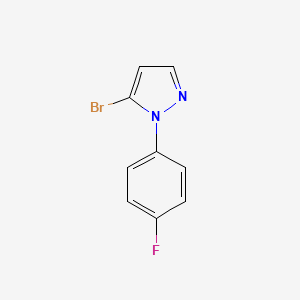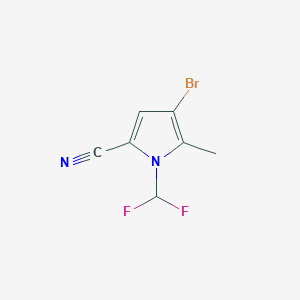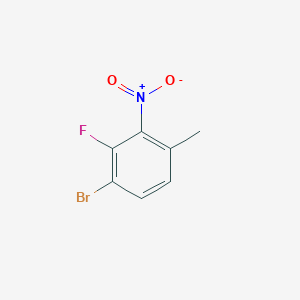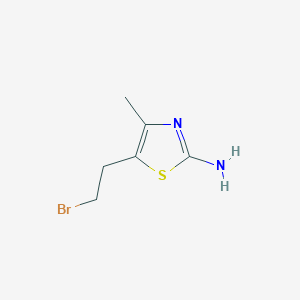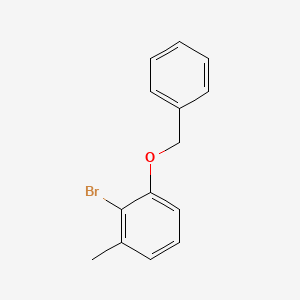![molecular formula C10H11BrN4O2 B1528246 5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one CAS No. 1803611-05-3](/img/structure/B1528246.png)
5-Bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one
Descripción general
Descripción
The 1,2,4-oxadiazole ring is a well-known pharmacophore, which is frequently encountered in active pharmaceutical ingredients with various therapeutic focus . It’s a five-membered heterocyclic ring that possesses two carbons, one oxygen atom, two nitrogen atoms, and two double bonds .
Synthesis Analysis
An efficient one-pot method was developed for the synthesis of 2-(1,2,4-oxadiazol-5-yl)anilines via the reaction of amidoximes with isatoic anhydrides in a NaOH–DMSO medium at ambient temperature . The method allows to obtain structurally diverse substituted anilines bearing the 1,2,4-oxadiazole motif in moderate to excellent yields without the utilization of protective groups .Molecular Structure Analysis
Oxadiazoles possess hydrogen bond acceptor properties owing to electronegativities of nitrogen and oxygen, wherein nitrogen has been stronger hydrogen bond acceptor than oxygen .Chemical Reactions Analysis
1,2,4-oxadiazoles can rearrange into other heterocycles due to low aromaticity and the presence of the weak O–N bond, what is actively employed in organic synthesis .Aplicaciones Científicas De Investigación
Synthesis and Characterization
The compound has been involved in the synthesis and characterization of various derivatives of 3,4-dihydropyrimidin-2-one. For example, a study described the synthesis of 5- (5-amino 1, 3, 4-oxadiazol-2-yl)-6-methyl-4-phenyl- 3,4-dihydropyrimidin-2 (1H)-ones through a series of reactions, starting from ethyl-6-methyl–2-oxo-4-phenyl-1, 2, 3, 4- tetrahydropyrimidin-5-carboxylates. These compounds were evaluated for their antimicrobial activity against various bacteria and fungi, showing good antimicrobial activity. Additionally, they were screened for their antioxidant properties, with some compounds demonstrating high activity (Dey et al., 2022).
Anticandidal Agents
Another application in scientific research includes the synthesis of oxadiazole derivatives for their potential use as anticandidal agents. A study synthesized new oxadiazole derivatives and tested them in vitro against various Candida species. Among these compounds, one was found to be the most potent derivative against Candida species, showing effectiveness comparable to the standard antifungal ketoconazole (Kaplancıklı, 2011).
Antitubercular and Antimalarial Agents
Research has also explored the potential antitubercular and antimalarial applications of derivatives involving the 5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methyl-1,4-dihydropyrimidin-4-one structure. A series of derivatives were synthesized and screened for their anti-tubercular and antimalarial activity, demonstrating the compound's versatility in medicinal chemistry applications (Akhaja & Raval, 2012).
Corrosion Inhibition
The compound and its derivatives have been investigated for their corrosion inhibition properties. A study assessed the corrosion inhibition ability of 1,3,4-oxadiazole derivatives towards mild steel in sulfuric acid. The findings indicated that these compounds act as effective corrosion inhibitors, protecting mild steel from corrosion through the formation of a protective layer (Ammal, Prajila, & Joseph, 2018).
Mecanismo De Acción
Target of Action
The compound contains a 1,2,4-oxadiazole moiety, which is found in many anti-infective agents, including those with anti-bacterial, anti-viral, and anti-leishmanial activities . Therefore, it’s possible that this compound could target enzymes or receptors involved in these infectious processes.
Biochemical Pathways
The affected pathways would depend on the specific targets of the compound. Given the anti-infective activity of similar compounds, it’s possible that this compound could affect pathways involved in bacterial or viral replication, or in the immune response .
Pharmacokinetics
The presence of the 1,2,4-oxadiazole moiety could potentially enhance the compound’s stability and bioavailability .
Result of Action
The molecular and cellular effects of the compound’s action would depend on its specific targets and mode of action. If the compound does indeed have anti-infective activity, it could potentially inhibit the growth of bacteria or viruses, or enhance the immune response .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, the compound’s activity could be affected by the pH of the environment, as this can influence the compound’s ionization state and therefore its ability to interact with its targets .
Direcciones Futuras
Propiedades
IUPAC Name |
5-bromo-1-[(3-ethyl-1,2,4-oxadiazol-5-yl)methyl]-2-methylpyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrN4O2/c1-3-8-13-9(17-14-8)5-15-4-7(11)10(16)12-6(15)2/h4H,3,5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JQNNAGMYOIGBKW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=N1)CN2C=C(C(=O)N=C2C)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrN4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.12 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


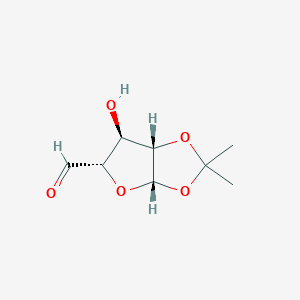
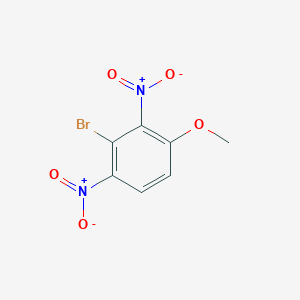


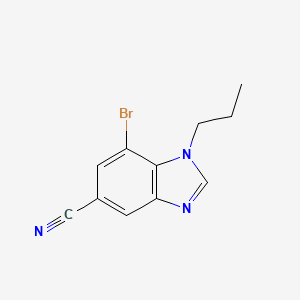
![2-Methyl-2-[4-(trifluoromethoxy)phenyl]propanoic acid](/img/structure/B1528171.png)
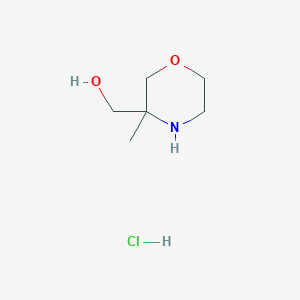

![tert-Butyl 4-[(pyridin-4-yl)carbonyl]piperidine-1-carboxylate](/img/structure/B1528174.png)
